A Technical Guide to the Solubility of 3-Methoxy-2-methylbenzamide
A Technical Guide to the Solubility of 3-Methoxy-2-methylbenzamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-2-methylbenzamide (CAS No. 6834-46-4), a key chemical intermediate in various synthetic applications. Solubility is a critical physicochemical parameter that dictates the performance of a compound in applications ranging from reaction kinetics in chemical synthesis to bioavailability in drug development. This document consolidates available physicochemical data, outlines a robust, field-proven methodology for experimental solubility determination, and presents known solubility data. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in different solvent systems.
Introduction to 3-Methoxy-2-methylbenzamide
3-Methoxy-2-methylbenzamide is a substituted aromatic amide. Its molecular structure, featuring a methoxy and a methyl group on the benzene ring ortho and meta to the amide functionality, respectively, imparts specific chemical properties that influence its solubility and reactivity. Understanding the solubility of this compound is paramount for optimizing its use as a building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in reaction setup, purification, and formulation, making accurate solubility data essential for efficient and predictable process development.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. These parameters provide a theoretical basis for predicting and explaining its behavior in various solvents.
Table 1: Key Physicochemical Properties of 3-Methoxy-2-methylbenzamide and Related Isomers
| Property | 3-Methoxy-2-methylbenzamide | 3-Methoxy-N-methylbenzamide | 3-Methoxy-4-methylbenzamide | Source |
|---|---|---|---|---|
| CAS Number | 6834-46-4 | 35129-32-9 | 1017082-75-5 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol | [1][2] |
| Predicted XLogP3 | 1.4 | 1.8 | 1.7 | [1][2] |
| Hydrogen Bond Donors | 1 | 1 | 1 | [1][2] |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |[1][2] |
Note: Experimental data for the target compound is limited; properties of closely related isomers are provided for comparative context.
The predicted octanol-water partition coefficient (XLogP3) suggests that 3-Methoxy-2-methylbenzamide is a moderately lipophilic compound. The presence of both hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and methoxy oxygen) sites allows for interactions with both protic and aprotic solvents.
Solubility Profile
Quantitative, experimentally determined solubility data for 3-Methoxy-2-methylbenzamide is not widely available in peer-reviewed literature. However, qualitative solubility information for a related isomer, m-Methoxybenzamide, provides valuable insights into the expected behavior of this class of compounds.
Table 2: Qualitative and Quantitative Solubility of m-Methoxybenzamide
| Solvent / System | Solubility | Concentration | Source |
|---|---|---|---|
| Ethanol | Soluble | ~ 1 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~ 30 mg/mL | [3] |
| Dimethylformamide (DMF) | Soluble | ~ 30 mg/mL | [3] |
| Aqueous Buffers | Sparingly Soluble | Not specified | [3] |
| 1:1 DMSO:PBS (pH 7.2) | Soluble | ~ 0.50 mg/mL |[3] |
Expert Interpretation: The data for the related m-Methoxybenzamide indicates a clear preference for polar aprotic organic solvents like DMSO and DMF, where it exhibits high solubility.[3] Its solubility is significantly lower in protic solvents like ethanol and very limited in aqueous media.[3] This pattern is typical for organic molecules with both polar functional groups (amide, ether) and a significant nonpolar hydrocarbon backbone. The low aqueous solubility is a critical consideration for pharmaceutical applications and necessitates enabling strategies such as co-solvency, as demonstrated by the improved solubility in a DMSO/PBS mixture.[3] It is reasonable to extrapolate that 3-Methoxy-2-methylbenzamide will exhibit a similar solubility profile.
Experimental Methodology for Solubility Determination
To generate reliable and reproducible solubility data, a standardized and robust experimental protocol is essential. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility, valued for its directness and accuracy.[4]
Rationale Behind the Shake-Flask Method
The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid compound and its saturated solution in a specific solvent at a controlled temperature.[4]
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Expertise & Experience: The choice of an extended equilibration time (e.g., 24-72 hours) is critical.[5][6] Many complex organic molecules, especially those capable of forming stable crystal lattices, dissolve slowly. A short incubation period can lead to an underestimation of the true thermodynamic solubility, providing only a "kinetic" solubility value.[7] Verifying that the concentration does not increase between successive time points (e.g., 24h vs 48h) is a self-validating step to ensure equilibrium has been reached.[4][5]
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Trustworthiness: The protocol incorporates multiple steps to ensure accuracy. Using an excess of the solid guarantees that saturation is achieved.[4] Post-equilibration separation of the solid and liquid phases via centrifugation or filtration is crucial to prevent undissolved particles from artificially inflating the measured concentration.[5] Finally, quantification using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) ensures specific and sensitive measurement of the dissolved analyte.[5][8]
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the Shake-Flask method coupled with HPLC analysis.
Sources
- 1. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-4-methylbenzamide | C9H11NO2 | CID 23530633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
